1-Phenyl-3-propyl-2-thiourea

Description

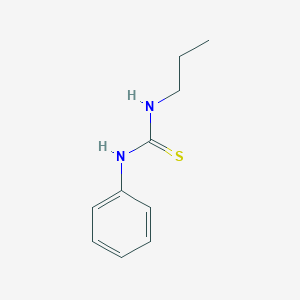

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-3-propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPCVTKJHKWEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375143 | |

| Record name | 1-Phenyl-3-propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-47-1 | |

| Record name | 13140-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-PROPYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 3 Propyl 2 Thiourea

Established Synthetic Routes for 1-Phenyl-3-propyl-2-thiourea and Related Analogues

The preparation of this compound and its analogues predominantly relies on classical methods involving the formation of the thiourea (B124793) backbone from primary amines and a thiocarbonyl source.

Reaction of Amines with Thiocarbonylating Agents

The most direct and widely employed method for the synthesis of this compound is the reaction between phenyl isothiocyanate and n-propylamine. This reaction proceeds via the nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.

A typical experimental procedure involves the dropwise addition of n-propylamine to a solution of phenyl isothiocyanate in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, at room temperature. google.com The reaction is generally exothermic and proceeds to completion within a few hours. The product can then be isolated by evaporation of the solvent and purified by recrystallization. A reported synthesis using this method in dichloromethane at 20°C for 16 hours resulted in a near-quantitative yield of 99%. lookchem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl isothiocyanate | n-Propylamine | Dichloromethane | 20 | 16 | 99 lookchem.com |

| 5-chloro-2-methylphenylisothiocyanate | n-Propylamine | Ethyl acetate | 25-30 | 0.08 | High |

Condensation Reactions in Thiourea Synthesis

An alternative approach involves the condensation of aniline (B41778) with a source of thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, in the presence of an acid. This method first forms a substituted ammonium thiocyanate salt, which then rearranges upon heating to yield the corresponding thiourea. While this method is more common for the synthesis of symmetrically substituted or simple N-aryl thioureas, it can be adapted for unsymmetrical derivatives, although it may lead to mixtures of products.

A general procedure for the synthesis of phenylthiourea (B91264) involves heating a mixture of aniline, hydrochloric acid, and water, followed by the slow addition of ammonium thiocyanate and subsequent refluxing for several hours. researchgate.net This method, however, is less direct for producing this compound as it would require the less readily available N-propylthiourea as a starting material to react with aniline, or would result in a mixture if both amines were present.

One-Pot Synthetic Procedures for Thiourea Derivatives

One-pot syntheses of thiourea derivatives offer advantages in terms of efficiency and reduced waste. These methods often involve the in situ generation of an isothiocyanate, which then reacts with an amine present in the reaction mixture. For instance, anilines can be transformed into isothiocyanates or symmetrical thioureas under ball milling conditions with carbon disulfide and potassium hydroxide. researchgate.net By controlling the stoichiometry of carbon disulfide, it is possible to generate the isothiocyanate in situ, which can then react with a subsequently added amine to form an unsymmetrical thiourea in a one-pot fashion.

Furthermore, a catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and nitroepoxides has been developed for the synthesis of 2-iminothiazoles. nih.gov This reaction proceeds through the in situ formation of a disubstituted thiourea intermediate, highlighting the feasibility of one-pot approaches in synthesizing and immediately utilizing thiourea derivatives. While a specific one-pot synthesis for this compound from aniline is not explicitly detailed in the reviewed literature, the existing methodologies for related compounds suggest its potential. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These "green" approaches aim to reduce solvent usage, energy consumption, and the generation of hazardous waste.

Automated Synthetic Systems in Thiourea Production

While specific automated synthesis systems for the dedicated production of this compound are not widely reported, the principles of automated flow chemistry are applicable to thiourea synthesis in general. Automated systems can offer precise control over reaction parameters, leading to improved reproducibility and scalability. The synthesis of thiourea derivatives has been successfully demonstrated in continuous-flow systems, which can be automated for library generation or small-scale production.

Solvent-Free and Aqueous Media Syntheses

Solvent-free reaction conditions represent a significant step towards greener chemical processes. The synthesis of thiourea derivatives has been achieved under solvent-free conditions using mechanochemistry, specifically ball milling. researchgate.net This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid base, to initiate the reaction. This method has been used to convert anilines and carbon disulfide into symmetrical thioureas or to generate isothiocyanates that can then react with other amines. researchgate.net

Reactions in aqueous media are also a cornerstone of green chemistry. The synthesis of symmetrical and unsymmetrical thiourea derivatives has been reported through a simple condensation reaction between amines and carbon disulfide in an aqueous medium. This approach avoids the use of volatile and often toxic organic solvents.

Chemical Transformations of this compound

The thiourea moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations, making it a useful building block in the synthesis of heterocyclic compounds.

The nitrogen and sulfur atoms in the thiourea backbone can act as nucleophiles, allowing for reactions with various electrophiles. A key transformation of N,N'-disubstituted thioureas is their oxidative cyclization to form benzothiazole (B30560) derivatives. This reaction is often promoted by reagents such as bromine or palladium catalysts and involves the intramolecular formation of a C-S bond. indexcopernicus.com The general mechanism involves the oxidation of the sulfur atom, followed by cyclization and aromatization. While this is a common reaction for aryl thioureas, specific examples starting from this compound would lead to N-propyl-2-aminobenzothiazole derivatives.

Furthermore, this compound can serve as a precursor for the synthesis of other heterocyclic systems. For example, the reaction of N,N'-disubstituted thioureas with α-haloketones is a well-established method for the synthesis of 2-iminothiazolines. nih.gov The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization. Similarly, reaction with other bifunctional electrophiles can lead to a variety of five- and six-membered heterocyclic rings.

Derivatization and Functionalization Strategies for this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These strategies are crucial for exploring structure-activity relationships and developing compounds with tailored characteristics.

N-Substitution Reactions and Their Impact on Molecular Properties

The nitrogen atoms of the thiourea backbone are primary targets for substitution reactions, which can significantly alter the compound's electronic and steric profile. The introduction of various substituents on the nitrogen atoms can influence properties such as solubility, lipophilicity, and intermolecular interactions.

N-acylation is a common derivatization strategy for thioureas. For instance, the reaction of a 1-aryl-3-alkylthiourea with an aroyl chloride can yield an N-aroylthiourea derivative. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and potentially engage in further chemical modifications. The reaction conditions for such transformations typically involve a base to deprotonate the thiourea nitrogen, facilitating nucleophilic attack on the electrophilic acyl chloride.

| Reactant 1 | Reactant 2 | Product | Conditions | Impact on Properties |

| This compound | Aroyl Chloride | 1-Aroyl-1-phenyl-3-propyl-2-thiourea | Base (e.g., NaH, pyridine), aprotic solvent | Increased polarity, potential for metal chelation, altered conformational flexibility |

| This compound | Alkyl Halide | 1-Phenyl-1-alkyl-3-propyl-2-thiourea | Base (e.g., K2CO3), polar aprotic solvent | Increased lipophilicity, steric hindrance around the N1-phenyl group |

The introduction of substituents on the nitrogen atoms can also lead to the formation of heterocyclic systems. For example, intramolecular cyclization reactions of appropriately functionalized N-substituted thioureas can yield various heterocyclic compounds.

Modifications at the Phenyl and Propyl Moieties

Functionalization of the phenyl and propyl groups of this compound provides another avenue for structural diversification.

Phenyl Moiety Modifications:

Electrophilic aromatic substitution reactions on the phenyl ring can introduce a range of functional groups. The thiourea moiety is generally considered an ortho-, para-directing group, although its activating or deactivating nature can be influenced by reaction conditions and the specific electrophile.

| Reaction Type | Reagent | Position of Substitution | Potential Functional Groups | Impact on Properties |

| Nitration | HNO3/H2SO4 | ortho, para | -NO2 | Increased electron-withdrawing character, potential for further reduction to an amino group |

| Halogenation | Br2/FeBr3 | ortho, para | -Br | Increased lipophilicity, introduction of a site for cross-coupling reactions |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | para | -C(O)R | Introduction of a ketone functionality, potential for further derivatization |

Propyl Moiety Modifications:

While the propyl group is generally less reactive than the phenyl ring, modifications can be achieved, particularly at the terminal methyl group, through radical halogenation followed by nucleophilic substitution. However, such reactions may lack selectivity. A more strategic approach involves the synthesis of 1-phenyl-3-(functionalized propyl)-2-thiourea derivatives starting from a functionalized propylamine. For instance, using 3-hydroxy-1-propylamine in the synthesis would yield 1-(3-hydroxypropyl)-3-phenyl-2-thiourea, introducing a hydroxyl group for further reactions like esterification or etherification.

Mechanistic Investigations of Thiourea Formation Reactions

The most common method for the synthesis of N,N'-disubstituted thioureas like this compound involves the reaction of an isothiocyanate with a primary amine. In the case of this compound, this involves the reaction of phenyl isothiocyanate with n-propylamine.

The mechanism of this reaction proceeds through a nucleophilic addition pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is then transferred from the nitrogen atom of the former amine to the nitrogen atom of the former isothiocyanate, leading to the final stable thiourea product.

The reaction is typically fast and exothermic, and it is often carried out in a suitable solvent at room temperature.

Key Mechanistic Steps in the Formation of this compound

| Step | Description |

| 1 | The nitrogen atom of n-propylamine attacks the central carbon of phenyl isothiocyanate. |

| 2 | A transient zwitterionic intermediate is formed. |

| 3 | Intramolecular or solvent-mediated proton transfer occurs to yield the final product. |

The kinetics of the reaction can be influenced by the nature of the solvent and the electronic properties of the substituents on both the amine and the isothiocyanate. Electron-donating groups on the amine generally increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Advanced Spectroscopic and Computational Characterization of 1 Phenyl 3 Propyl 2 Thiourea

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for determining the precise structure of a chemical compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide critical information about the molecular framework of 1-Phenyl-3-propyl-2-thiourea.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values (proton count). One would expect to see signals corresponding to the protons on the phenyl ring, the two NH protons of the thiourea (B124793) group, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group. The coupling between adjacent protons would help confirm the connectivity of the propyl chain.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the thiocarbonyl carbon (C=S), the carbons of the phenyl ring, and the three carbons of the propyl chain. The chemical shift of the C=S carbon is a particularly characteristic feature in thiourea derivatives.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For this compound, these spectra would show characteristic absorption or scattering bands corresponding to specific functional groups. Key expected vibrations would include:

N-H stretching vibrations, typically appearing as broad bands in the region of 3100-3400 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the propyl group, just below 3000 cm⁻¹.

The C=S (thiocarbonyl) stretching vibration, which is a key marker for the thiourea group and typically appears in the fingerprint region.

C-N stretching and N-H bending vibrations.

Aromatic C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecule's exact mass and provide information about its fragmentation pattern, which can help confirm the structure. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₄N₂S). Analysis of the fragmentation peaks could reveal the loss of the propyl group, the phenyl group, or other characteristic fragments, further corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands characteristic of π → π* transitions associated with the phenyl ring and n → π* transitions related to the thiocarbonyl group.

Quantum Chemical Calculations

Theoretical calculations are used to model the properties of a molecule, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT is a computational method used to predict various molecular properties. For this compound, DFT studies would be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional arrangement of the atoms, determining bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Determine the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Simulate Spectra: Predict theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to aid in spectral assignments.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. For thiourea derivatives, DFT calculations are commonly employed to determine these orbital energies. The energy gap helps to explain the charge transfer interactions occurring within the molecule.

Studies on various N-alkyl substituted thioureas and other derivatives show that modifications to the substituent groups can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior and biological activity. For instance, a smaller gap is often correlated with enhanced biological activity in certain thiourea compounds. The distribution of the HOMO and LUMO across the molecular structure reveals the regions most susceptible to electron donation and acceptance, respectively. In many phenylthiourea (B91264) derivatives, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea backbone and parts of the phenyl ring, while the LUMO is distributed across the aromatic system.

Table 1: Representative Frontier Orbital Energies for Analogous Thiourea Derivatives Note: These values are for illustrative purposes and represent typical ranges for thiourea derivatives calculated by DFT methods. Specific values for this compound would require dedicated calculation.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenylthiourea Derivative A | -6.2 | -1.5 | 4.7 |

| N-alkyl Thiourea Derivative B | -5.9 | -1.1 | 4.8 |

| Acyl Thiourea Derivative C | -6.5 | -2.0 | 4.5 |

Electrostatic Potential (MEP) and Local Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. The MEP surface is colored according to the electrostatic potential, indicating regions of positive, negative, and neutral potential. This mapping helps identify sites for electrophilic and nucleophilic attack as well as intermolecular interactions like hydrogen bonding.

In a typical MEP map for a phenylthiourea derivative:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative sulfur and nitrogen atoms of the thiourea group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are typically found around the hydrogen atoms, particularly the N-H protons of the thiourea moiety.

Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.

Beyond the visual MEP map, local reactivity can be quantified using descriptors derived from DFT, such as Fukui functions and Average Local Ionization Energy (ALIE). These descriptors provide a more detailed, atom-specific picture of reactivity, identifying the exact sites within the molecule most likely to participate in chemical reactions. Analysis of the MEP and other local reactivity descriptors is crucial for understanding how the molecule interacts with biological targets or other chemical species.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. By simulating the motions of atoms and molecules over time, MD can reveal how this compound behaves in different environments, such as in an aqueous solution.

These simulations rely on force fields, such as OPLS3e or GROMOS, which define the potential energy of the system based on the positions of its atoms. A typical MD simulation for a thiourea derivative might involve placing a single molecule in a simulation box filled with solvent molecules (e.g., water) and observing its behavior over a period of nanoseconds.

Key insights gained from MD simulations include:

Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt and determine their relative stabilities. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape.

Solvent Interactions: The simulations can characterize how the molecule interacts with the surrounding solvent. By calculating radial distribution functions (RDFs), researchers can identify which atoms of the thiourea derivative form strong hydrogen bonds with water molecules and quantify the structure of the hydration shells around the solute.

Binding Dynamics: When studying interactions with a biological target like a protein, MD simulations can elucidate the stability of the binding pose and the key intermolecular forces involved.

For this compound, MD simulations would be instrumental in understanding its solubility, how it is stabilized by water, and the dynamic nature of its propyl and phenyl groups, which can influence its ability to fit into a receptor's binding pocket.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly valuable for applications in optoelectronics, telecommunications, and photonics. Many organic molecules, particularly those with extended π-electron systems and significant charge asymmetry, can possess NLO properties. Thiourea and its derivatives have been investigated for their NLO potential due to their molecular structure.

The key parameter used to quantify the NLO response of a molecule at the microscopic level is the first hyperpolarizability (β). A large value of β indicates a strong NLO response. Computational chemistry, specifically DFT, provides a reliable method for calculating the first hyperpolarizability of molecules. The calculation involves determining the molecule's response to an external electric field.

The NLO properties of thiourea derivatives are influenced by:

Charge Transfer: An intramolecular charge-transfer mechanism, often from an electron-donating group to an electron-accepting group through a π-conjugated bridge, can lead to a large β value.

Molecular Asymmetry: Molecules that lack a center of inversion are more likely to exhibit second-order NLO effects.

HOMO-LUMO Gap: Molecules with a smaller HOMO-LUMO energy gap are more easily polarized and tend to exhibit larger hyperpolarizability values.

Calculations on related acyl thiourea derivatives have shown that they can possess significant first hyperpolarizability values, suggesting that they are promising candidates for NLO materials.

Table 2: Calculated First Hyperpolarizability (β) for Representative Organic NLO Molecules Note: Values are illustrative and depend heavily on the computational method and basis set used. Urea (B33335) is often used as a reference compound in NLO studies.

| Compound | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | ~0.3 - 0.7 x 10⁻³⁰ |

| Unsymmetrical Acyl Thiourea A | 2.5 x 10⁻³⁰ |

| Fused-Triazine Derivative B | 6.0 - 10.7 x 10⁻²⁴ |

| Quinoxaline Derivative C | 1.1 - 10.5 x 10⁻³⁰ |

Biological Activities and Pharmacological Potential of 1 Phenyl 3 Propyl 2 Thiourea Analogues

General Biological Activities of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a versatile class of organosulfur compounds recognized for their wide array of biological applications. mdpi.comdntb.gov.ua These compounds serve as crucial building blocks in organic synthesis and have garnered significant attention in medicinal chemistry. mdpi.com The biological significance of thiourea derivatives stems from their diverse pharmacological properties, which include antibacterial, antifungal, antiviral, anticancer, antioxidant, anti-inflammatory, and antidiabetic activities. mdpi.combiointerfaceresearch.comnih.govresearchgate.net The presence of nitrogen and sulfur atoms allows these molecules to act as effective ligands, forming stable complexes with various metal centers, which can enhance their biological effects. mdpi.comresearchgate.net The ability of the thiourea scaffold to form hydrogen bonds with enzymes and cellular receptors makes these derivatives promising candidates for drug discovery and development. researchgate.net Modifications to the structure, such as the addition of different functional groups and lipophilic moieties, can improve their bioactivity, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com

Antimicrobial Activity (Antibacterial, Antifungal)

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. mdpi.comnih.gov Their mechanism of action is sometimes associated with their ability to interfere with quorum sensing, a key communication process in microorganisms. mdpi.com

Antibacterial Activity: Novel thiourea derivatives have shown efficacy against a range of bacteria, including drug-resistant strains. For instance, certain derivatives have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2–16 µg/mL. nih.gov One specific derivative, TD4, not only showed strong in vitro activity but also reduced lesion size and bacterial count in an MRSA-induced skin infection model in mice. nih.gov Other studies have highlighted the effectiveness of thiourea derivatives against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with MIC values ranging from 40 to 50 µg/mL. mdpi.com The introduction of benzothiazole (B30560) moieties into the thiourea structure has also yielded compounds with significant antibacterial activity against strains like S. aureus, S. pyogenes, and H. influenzae. nih.gov

Antifungal Activity: The antifungal potential of thiourea derivatives is particularly notable against opportunistic pathogens like Candida species. researchgate.netnih.gov Nosocomial infections caused by drug-resistant Candida auris pose a significant public health threat, and thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their efficacy against these strains. mdpi.comnih.gov The ortho-methylated derivative (SB2) from this series showed the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. nih.gov Studies have shown that the antifungal action is influenced by structural modifications, such as the position of methyl groups on the aromatic ring. mdpi.com

Table 1: Selected Antibacterial Activity of Thiourea Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | MRSA | 2–16 µg/mL | nih.gov |

| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | Methicillin-resistant Staphylococci | 2 µg/mL | mdpi.com |

| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)thioureas | S. aureus | 0.03–0.06 μg/mL | nih.gov |

| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)thioureas | S. pyogenes | 0.06–0.12 μg/mL | nih.gov |

| Compounds 7a, 7b, 8 (Thiadiazole, Imidazole, Triazine tagged) | Gram-positive & Gram-negative bacteria | 0.95 - 3.25 µg/mL | nih.gov |

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. mdpi.comresearchgate.net Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases. nih.govingentaconnect.com

Research has shown that structural modifications to the thiourea scaffold significantly impact its anticancer potency. For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line with an IC₅₀ value of 0.2 µM. biointerfaceresearch.com In another study, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) showed strong cytotoxic effects against colon cancer and leukemia cell lines, with IC₅₀ values of 9.0 µM (SW480), 1.5 µM (SW620), and 6.3 µM (K562), respectively. biointerfaceresearch.com

Furthermore, bis-thiourea derivatives incorporating benzo[d] biointerfaceresearch.comnih.govdioxol-5-yl groups have demonstrated significant antiproliferative effects against HepG2, HCT116, and MCF-7 cancer cell lines, with some derivatives showing greater potency than the standard drug Doxorubicin. biointerfaceresearch.comnih.gov For instance, N¹,N³-disubstituted-thiosemicarbazone 7 had IC₅₀ values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116, HepG2, and MCF7 cells, respectively. nih.gov The ability of thiourea derivatives to act on multiple targets makes them attractive candidates for overcoming drug resistance associated with conventional cancer therapies. biointerfaceresearch.com

Table 2: Selected Anticancer Activity of Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 µM | biointerfaceresearch.com |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 µM | biointerfaceresearch.com |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (Breast) | 3.0 µM | biointerfaceresearch.com |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM | nih.gov |

Antiviral Activity

The thiourea scaffold is a key component in several compounds exhibiting significant antiviral activity against a range of viruses. biointerfaceresearch.comnih.gov Research has identified thiourea derivatives effective against picornaviruses, Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Hepatitis B virus (HBV). nih.govnih.govbiorxiv.orgeurekaselect.com

One of the earliest identified thiourea derivatives with antiviral properties, N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23), was found to inhibit poliovirus production by over 99% and was also effective against EMC virus. nih.gov Its mechanism appears to involve the reduction of viral RNA synthesis. nih.gov

More recent studies have focused on other viral targets. A series of thiourea derivatives were synthesized and evaluated for their activity against HCV, with one compound featuring a six-carbon alkyl linker showing potent inhibition (EC₅₀ = 0.047 µM). nih.gov Other research has demonstrated that certain thiourea derivatives can inhibit HIV-1. eurekaselect.com Additionally, novel thiourea derivatives such as DSA-00, DSA-02, and DSA-09 have shown strong antiviral activity against the hepatitis B virus, comparable to the established drug Entecavir, by suppressing HBV replication. biorxiv.org

Table 3: Selected Antiviral Activity of Thiourea Derivatives

| Compound/Derivative | Target Virus | Activity (EC₅₀/Inhibition %) | Reference |

|---|---|---|---|

| N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) | Poliovirus | >99% inhibition | nih.gov |

| Thiourea derivative with a six-carbon alkyl linker | Hepatitis C Virus (HCV) | 0.047 µM | nih.gov |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Comparable to Entecavir | biorxiv.org |

| PET derivatives (compounds 8 and 10) | HIV-1 | Not specified, but potent | eurekaselect.com |

Antioxidant Activity

Thiourea derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. mdpi.commdpi.com These compounds can scavenge free radicals and chelate metal ions, thereby mitigating cellular damage. The antioxidant capacity of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comhueuni.edu.vn

For example, 1,3-bis(3,4-dichlorophenyl) thiourea demonstrated strong antioxidant activity with an IC₅₀ of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay. mdpi.com Another study on unsymmetrical thioureas identified several compounds with strong antioxidant potential. tandfonline.com The introduction of thiourea salt groups into carboxymethyl chitosan has been shown to significantly enhance its free radical scavenging ability, with some derivatives exhibiting 100% scavenging of DPPH radicals at a concentration of 1.6 mg/mL. nih.gov The antioxidant effect is influenced by the structural features of the derivatives, including the nature and position of substituents on the aromatic rings. mdpi.comnih.gov

Table 4: Selected Antioxidant Activity of Thiourea Derivatives

| Compound/Derivative | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 × 10⁻³ M | hueuni.edu.vn |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 × 10⁻³ M | hueuni.edu.vn |

| Carboxymethyl chitosan derivatives with thiourea salts | DPPH | 100% scavenging at 1.6 mg/mL | nih.gov |

Anti-inflammatory Activity

Thiourea derivatives have been investigated for their anti-inflammatory properties, often showing significant potential in preclinical models. mdpi.comnih.gov The thiourea moiety is considered an important pharmacophore in compounds designed to treat inflammation. nih.gov Many of these derivatives are synthesized as hybrids with known non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) to enhance their activity and reduce side effects. mdpi.comnih.govmdpi.com

Studies on naproxen-thiourea derivatives have shown that they can produce a pronounced reduction in paw edema in carrageenan-induced inflammation models in rats. mdpi.comnih.gov For instance, derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester exhibited potent anti-inflammatory activity, with inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection. nih.gov The presence of unsubstituted or substituted aromatic amines in the side chain of naproxen thiourea derivatives appears to be associated with this potent activity. mdpi.com Urea-thiourea hybrids have also been shown to possess a broad spectrum of anti-inflammatory effects by inhibiting the generation of proinflammatory cytokines. mdpi.com

Table 5: Selected Anti-inflammatory Activity of Thiourea Derivatives

| Compound/Derivative | Model | Activity (% Inhibition) | Reference |

|---|---|---|---|

| Naproxen-thiourea derivative of m-anisidine | Carrageenan-induced paw edema | 54.01% | nih.gov |

| Naproxen-thiourea derivative of N-methyl tryptophan methyl ester | Carrageenan-induced paw edema | 54.12% | nih.gov |

| Naproxen-thiourea derivative (Compound 9) | Carrageenan-induced paw edema | 49.29% | mdpi.com |

| Naproxen-thiourea derivative (Compound 8) | Carrageenan-induced paw edema | 44.83% | mdpi.com |

Antidiabetic Activity (Alpha-glucosidase and Alpha-amylase Inhibition)

Thiourea derivatives have been identified as potential therapeutic agents for diabetes mellitus through their ability to inhibit key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.govresearchgate.net Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a reduction in postprandial hyperglycemia.

Several studies have screened novel thiourea derivatives for their inhibitory effects on these enzymes. In one such study, five compounds demonstrated significant activity against α-amylase. nih.govresearchgate.net The most potent of these was 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (Compound E), which showed 85% inhibition. nih.govresearchgate.net Another compound, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (Compound AH), exhibited the highest activity against α-glucosidase with 86% inhibition (IC₅₀ = 47.9 µM). nih.gov This compound also showed an increased glucose uptake in L6 myotubes. nih.gov Other research has also identified thiourea derivatives with potent α-amylase and α-glucosidase inhibitory activity, with some compounds competing favorably with the standard drug acarbose. proquest.com

Table 6: Selected Antidiabetic Activity of Thiourea Derivatives

| Compound/Derivative | Target Enzyme | Activity (% Inhibition / IC₅₀) | Reference |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E) | α-amylase | 85 ± 1.9% | nih.govresearchgate.net |

| 1-(2-methoxy-5-(trifluoromethyl) phenyl)-3-(3-methoxy phenyl) thiourea (AG) | α-amylase | 82 ± 0.7% | nih.govresearchgate.net |

| 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (AF) | α-amylase | 75 ± 1.2% | nih.govresearchgate.net |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 86 ± 0.4% (IC₅₀ = 47.9 µM) | nih.gov |

| Compound 2g (sulfaclozine derivative) | α-amylase & α-glucosidase | Most active in series | proquest.com |

Antimalarial Activity

Thiourea derivatives have been identified as a class of compounds with potential antimalarial properties. nih.govdntb.gov.uamdpi.com Research into novel benzoylthiourea (B1224501) complexes of platinum(II) containing 2,2'-bipyridyl and 1,10-phenanthroline (B135089) ligands has shown promising results. nih.gov These cationic complexes were found to inhibit the formation of β-hematin, which is a crucial process for the survival of the malaria parasite. nih.gov Several of these compounds demonstrated in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov Specifically, the complex (N-benzoyl-N',N'-di(2-hydroxyethyl)thioureato)(4,4'-di-tert-butyl-2,2'-bipyridyl)platinum(II) chloride was noted for its significant activity. nih.gov Cytotoxicity tests on the most active compounds indicated selective activity against malaria parasites, suggesting their potential as a new family of antimalarial agents. nih.gov

Antitubercular Activity

Analogues of phenylthiourea (B91264) have shown notable potential as antitubercular agents. mdpi.com A study focusing on a phenylthiourea series with activity against intracellular Mycobacterium tuberculosis identified several derivatives with excellent potency and selectivity over eukaryotic cells. nih.gov Interestingly, these compounds exhibited significantly lower activity against extracellular bacteria. nih.gov For instance, one of the most active analogues against intracellular bacteria, compound 14, had an IC₅₀ of 0.17 μM, which was over 40 times more potent than its activity against extracellular bacteria (IC₅₀ of 7.2 μM). nih.gov

Other research has explored N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas. researchgate.net When screened against Mycobacterium tuberculosis H37Rv, the compound N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea showed the highest inhibition at 67%. researchgate.net Additionally, N-D-aldopentofuranosyl-N′-[p-(isoamyloxy)phenyl]thiourea derivatives, designed as analogues of the anti-tuberculosis agent thiocarlide, have been synthesized and shown to be successful as potential anti-TB therapeutic agents based on their MIC values. nih.gov The benzothiazole moiety, when incorporated into thiourea hybrids, is also known to be effective against multidrug-resistant tuberculosis (MDR-TB), possibly by inhibiting biotin synthesis, which is essential for the bacterium's survival. mdpi.com

Table 1: Antitubercular Activity of Selected Phenylthiourea Analogues

| Compound Reference | Target | Activity Measurement | Result |

| Compound 14 | Intracellular M. tuberculosis | IC₅₀ | 0.17 µM nih.gov |

| Compound 14 | Extracellular M. tuberculosis | IC₅₀ | 7.2 µM nih.gov |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | % Inhibition | 67% researchgate.net |

Anti-Alzheimer Activity

Thiourea derivatives are being investigated as potential multifunctional agents for the treatment of Alzheimer's disease (AD). dntb.gov.uamdpi.com The multifaceted nature of AD necessitates therapies that can target multiple aspects of the disease's pathology. researchgate.net Research into thiourea-containing amiridine derivatives has shown that these compounds can exhibit anticholinesterase and antioxidant activities, as well as the ability to inhibit the self-aggregation of β-amyloid (Aβ42). researchgate.net Specific analogues were identified that effectively inhibit butyrylcholinesterase and demonstrate high antioxidant and anti-aggregation properties. researchgate.net

Furthermore, other studies have evaluated urea (B33335) and thiourea-based small molecules for their ability to inhibit the aggregation of both α-synuclein and tau proteins, which are responsible for Lewy bodies and neurofibrillary tangles, respectively. nih.gov Analogues featuring indole (B1671886), benzothiazole, or N,N-dimethylphenyl on one side of the thiourea linker, combined with halo-substituted aromatic moieties on the other, showed significant anti-aggregation effects. nih.gov Two thiourea-based compounds, 6T and 14T, demonstrated an anti-seeding effect on tau in biosensor cell assays and pharmacokinetic studies in mice suggested they have the potential to cross the blood-brain barrier. nih.gov

Anxiolytic and Antidepressant Activity

Certain thiourea derivatives have demonstrated significant potential as anxiolytic and antidepressant agents. A study on a synthetic ephedrine-based thiourea derivative, 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, revealed notable anti-anxiety and antidepressant effects in mice. nih.gov In preclinical models, this compound significantly increased the time spent and entries into the open arms of the elevated plus maze and increased the time spent in the light compartment of the light-dark box test, both indicative of anxiolytic activity. nih.gov The compound also reduced immobility in the tail suspension and forced swim tests, suggesting antidepressant-like effects. nih.gov Molecular docking studies indicated a high binding affinity for protein targets involved in the pathogenesis of anxiety. nih.gov

Other research supports the role of related compounds in modulating anxiety and depression. nih.govmdpi.com Substituted thiourea analogues derived from the antidepressant fluoxetine have also been synthesized and evaluated for their activities. researchgate.net Interestingly, many of these derivatives exhibited significant anorexigenic (appetite-suppressing) activity while being devoid of the antidepressant activity of the parent compound, highlighting the potential to separate these pharmacological effects through structural modification. researchgate.net

Urease Inhibitory Activity

Urea and thiourea derivatives have been extensively studied as inhibitors of the urease enzyme, which is implicated in various pathological conditions. nih.gov In one study, a series of urea and thiourea derivatives of tryptamine (B22526) were synthesized and evaluated for their urease inhibitory potential. nih.gov Many of these compounds exhibited good inhibitory activity, with IC₅₀ values ranging from 11.4 ± 0.4 to 24.2 ± 1.5 μM, compared to the standard inhibitor thiourea (IC₅₀ = 21.2 ± 1.3 μM). nih.gov Fourteen of the twenty-five synthesized compounds were more active than the standard. nih.gov

Another study investigating furan chalcone analogues also identified potent urease inhibitors that surpassed the activity of thiourea. nih.gov The most active compounds were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (IC₅₀ = 16.13 ± 2.45 μM) and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (IC₅₀ = 18.75 ± 0.85 μM). nih.gov Furthermore, thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) have also been identified as good urease inhibitors. core.ac.ukresearchgate.net

Table 2: Urease Inhibitory Activity of Selected Thiourea Analogues

| Compound | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |

| Tryptamine Derivative 14 (ortho-methyl substituted) | 11.4 ± 0.4 nih.gov | Thiourea | 21.2 ± 1.3 nih.gov |

| Tryptamine Derivative 16 (para-chloro substituted) | 13.7 ± 0.9 nih.gov | Thiourea | 21.2 ± 1.3 nih.gov |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h | 16.13 ± 2.45 nih.gov | Thiourea | 21.25 ± 0.15 nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s | 18.75 ± 0.85 nih.gov | Thiourea | 21.25 ± 0.15 nih.gov |

| Dipeptide Conjugate 23 | 2.0 researchgate.net | Not Specified | 21.0 ± 0.11 researchgate.net |

Structure-Activity Relationship (SAR) Studies of Substituted Thioureas

The biological activity of thiourea derivatives is critically influenced by the nature and position of substituents on their core structure. tandfonline.com The ability of the thiourea moiety to form stable hydrogen bonds is a key factor in its interaction with biological targets. tandfonline.com

Influence of Phenyl and Propyl Substitutions on Biological Efficacy

The substitution patterns on the phenyl ring and the nature of the alkyl chain (such as a propyl group) significantly impact the biological efficacy of thiourea analogues.

Phenyl Group Substitutions: Substitutions on the phenyl ring of phenylthiourea analogues affect the compound's lipophilicity and its interactions with target biomolecules. tandfonline.com

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents on the phenyl ring are crucial. In a study of thiourea analogs as urea transporter inhibitors, compounds with electron-withdrawing groups, such as 4-nitrophenylthiourea and 3,4-dichlorophenylthiourea, showed the best inhibitory activity. escholarship.org Conversely, analogues with electron-donating groups like methoxy (B1213986) and dimethylamino were found to be inactive. escholarship.org

Halogen Substitutions: The presence of halogen atoms on the N-phenyl substituent can correlate with antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com For urease inhibition, tryptamine-based thiourea derivatives with a para-substituted chloro group on the phenyl ring showed good activity. nih.gov Similarly, furan chalcones with 2,5-dichloro and 2-chloro substitutions on the phenyl ring were potent urease inhibitors. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is also important. For urease inhibition, a tryptamine derivative with a methyl group at the ortho position of the phenyl ring was the most active in its series. nih.gov For urea transporter inhibition, substitution at the 2-position (ortho) on the phenyl ring resulted in a loss of activity. escholarship.org

Alkyl (Propyl) Group Substitutions: The nature of the alkyl substituent also plays a key role in determining biological activity.

Chain Length and Lipophilicity: In a study of N,N′-disubstituted thiourea derivatives against Leishmania amazonensis, it was observed that as the alkyl spacer size increases, the biological activity tends to decrease. mdpi.com An increase in the lipophilicity resulting from a longer alkyl chain can lead to a decrease in activity against certain targets. mdpi.com

Structural Integrity: The presence of an alkyl group, such as a propyl group, is part of the core structure that can be optimized. For antitubercular activity, a phenylthiourea derivative with an ethoxy group on the phenyl ring and an alkyl group was active, but removing the ethoxy group led to a loss of activity, indicating a synergistic effect between the aryl and alkyl substitutions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For thiourea analogues, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in guiding the design of more potent derivatives.

Several studies have successfully generated statistically significant QSAR models for various biological activities of thiourea derivatives, including anticancer and antiviral effects. benthamdirect.comnih.govscichemj.org These models are built using molecular descriptors that quantify different physicochemical properties of the molecules. The selection of these descriptors is crucial for the predictive power of the model. Common methods like the genetic function approximation (GFA) and multiple linear regression (MLR) are employed to build these models. benthamdirect.comscichemj.org

Key molecular descriptors that have been identified as significantly contributing to the biological activity of thiourea analogues include lipophilicity (LogP), electronic properties such as the energy of the lowest unoccupied molecular orbital (LUMO), and steric or spatial properties like the radius of gyration. benthamdirect.comnih.govscichemj.org For instance, a QSAR study on thiourea derivatives for anticancer activity in the liver identified LogP, specific bond lengths, and the vibration frequency of the carbon-oxygen double bond as priority descriptors for predicting activity. scichemj.org Another analysis on cytotoxicity revealed that LUMO, radius of gyration, and E-state indices were crucial for biological activity. benthamdirect.com These findings suggest that both steric and electrostatic fields play a major role in determining how these molecules interact with their biological targets. benthamdirect.com The validation of these models is typically performed using cross-validation, randomization tests, and external test sets to ensure their robustness and predictive power. benthamdirect.comnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Thiourea Analogues

| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Source |

|---|---|---|---|

| Lipophilicity | LogP | A priority descriptor in predicting anticancer activity. scichemj.org | scichemj.org |

| Electronic | Lowest Unoccupied Orbital Energy (LUMO) | Crucially contributes to cytotoxicity. benthamdirect.com | benthamdirect.com |

| Spatial/Steric | Radius of Gyration | A key descriptor for predicting cytotoxicity. benthamdirect.com | benthamdirect.com |

| Topological | E-state Indices (S_ssCH2, S_aaCH) | Significantly contribute to biological activity. benthamdirect.com | benthamdirect.com |

| Structural | Bond Lengths (e.g., d(C=N2)) | Identified as a priority descriptor for anticancer activity. scichemj.org | scichemj.org |

| Thermodynamic | Molecular Mass, Polarizability | Critical predictors of anticancer efficacy. biointerfaceresearch.com | biointerfaceresearch.com |

Molecular Mechanism of Action in Biological Systems

The diverse biological effects of 1-phenyl-3-propyl-2-thiourea and its analogues stem from their ability to interact with various cellular components and modulate key biological pathways. Their mechanisms of action are multifaceted, involving enzyme inhibition, modulation of signaling pathways, and direct interaction with macromolecules.

Enzyme Inhibition (e.g., Tyrosinase Inhibition, DNA Gyrase, DNA Topoisomerase IV)

A primary mechanism through which thiourea derivatives exert their effects is by inhibiting specific enzymes.

Tyrosinase Inhibition: Phenylthiourea (PTU) and its analogues are well-documented inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.comnih.gov The inhibitory activity of 1-phenylthioureas on melanogenesis in B16 melanoma cells is directly parallel to their ability to inhibit mushroom tyrosinase. nih.gov The mechanism often involves interaction with the copper ions located in the enzyme's active site. tandfonline.com Kinetic studies have classified different thiourea-containing drugs as non-competitive inhibitors of tyrosinase. nih.gov The structure of the thiourea derivative is critical for its inhibitory potential; molecular docking studies suggest that a direct connection of a planar phenyl group to the thiourea unit is necessary for potent tyrosinase inhibition. nih.gov Some derivatives have shown inhibitory activity superior to the standard inhibitor, kojic acid. tandfonline.comnih.govdntb.gov.ua For example, one indole–thiourea derivative exhibited an IC₅₀ of 5.9 ± 2.47 μM, significantly lower than that of kojic acid (IC₅₀ = 16.4 ± 3.53 μM). dntb.gov.ua

DNA Gyrase and DNA Topoisomerase IV Inhibition: Thiourea derivatives have also been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, making them validated targets for antibacterial agents. researchgate.net Certain N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which incorporate a structure related to thiourea, have demonstrated potent inhibitory effects against S. aureus DNA gyrase and B. subtilis DNA gyrase, with some compounds showing IC₅₀ values in the sub-micromolar range, comparable to the known inhibitor novobiocin. figshare.com These inhibitors can bind to either the ATP-binding site or the catalytic site of the enzymes, disrupting their function and leading to bacterial cell death. nih.govresearchgate.net

Table 2: Inhibitory Activity of Selected Thiourea Analogues on Target Enzymes

| Compound Class | Target Enzyme | Activity (IC₅₀) | Type of Inhibition | Source |

|---|---|---|---|---|

| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 μM | Competitive | nih.govdntb.gov.ua |

| Bis-thiourea derivative (Compound 4) | Mushroom Tyrosinase | More potent than kojic acid | - | tandfonline.com |

| Thioacetazone | Mushroom Tyrosinase | 14 μM | Non-competitive | nih.gov |

| Ambazone (B518326) | Mushroom Tyrosinase | 15 μM | Non-competitive | nih.gov |

| Pyrazole-carbohydrazide derivative (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | - | figshare.com |

| Pyrazole-carbohydrazide derivative (3j) | S. aureus DNA gyrase | 0.13 µg/mL | - | figshare.com |

Modulation of Cellular Signaling Pathways

Thiourea derivatives can exert their biological effects, particularly anticancer activities, by targeting and altering specific molecular pathways involved in cancer development. mdpi.com Research has shown that these compounds can modify cancer cell signaling cascades. mdpi.com For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent anti-chronic myeloid leukemia activity by significantly reducing the protein phosphorylation in the PI3K/Akt signaling pathway. researchgate.net The modulation of such pathways can disrupt processes like cell proliferation, survival, and angiogenesis, which are crucial for tumor growth. mdpi.com

Interference with DNA Synthesis

The anticancer activity of some thiourea analogues is linked to their ability to interfere with DNA synthesis. This can occur through direct interaction with the DNA molecule or by inhibiting enzymes crucial for the synthesis process. Studies have shown that bis-thiourea derivatives can interact with DNA through groove binding and partial intercalation. nih.gov This binding can disrupt the normal processes of replication and transcription. Furthermore, by causing cell cycle arrest, often in the S phase or G0/G1 phase, these compounds effectively halt DNA synthesis and prevent cancer cells from proliferating. mdpi.comnih.gov

Interaction with Biological Targets (e.g., Protein Binding)

The pharmacological activity of thiourea derivatives is fundamentally dependent on their interaction with biological targets, primarily proteins and DNA. biointerfaceresearch.commdpi.com The thiourea scaffold itself possesses key features for molecular recognition: the sulfur and nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating binding to various enzymes and receptors. biointerfaceresearch.com

Molecular docking and other in-silico studies have provided detailed insights into these interactions at the atomic level. For instance, in tyrosinase inhibition, the thiourea moiety can form hydrogen bonds with amino acid residues in the active site, such as T261, and engage in Pi interactions with histidine and other residues. tandfonline.com In the context of anticancer activity, thiourea derivatives have been shown to bind to target proteins like protein tyrosine kinase and the HIV-1 capsid protein through a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov The principal mode of action for some thiourea metal complexes is binding to thiol-containing proteins and DNA. mdpi.com

Table 3: Modes of Interaction with Biological Targets

| Biological Target | Type of Interaction | Key Structural Features Involved | Source |

|---|---|---|---|

| Tyrosinase | Hydrogen bonding, Pi interactions, Copper chelation | Thiourea group (N-H), Aromatic rings, Sulfur atom | tandfonline.com |

| DNA | Groove binding, Partial intercalation, Hydrogen bonding | Planar naphthyl group, Thiourea scaffold | biointerfaceresearch.comnih.gov |

| Protein Kinases | Hydrogen bonding, Hydrophobic interactions | Thiourea scaffold, Aryl substituents | biointerfaceresearch.comresearchgate.net |

| HIV-1 Capsid/CypA | Protein binding | Thiourea scaffold | nih.gov |

Autophagy Activation

Recent studies have uncovered a previously unknown effect of 1-phenyl-2-thiourea (PTU), which is the activation of autophagy. nih.govnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. In studies using zebrafish embryos, treatment with PTU led to an increase in the formation of autophagosomes and autolysosomes, as well as an accumulation of lysosomes in various tissues. nih.govsigmaaldrich.com This PTU-induced autophagy can be blocked by 3-methyladenine (3-MA), an inhibitor of autophagosome formation, indicating that PTU acts upstream of the PtdIns3K kinase complex. nih.gov The activation of autophagy was also observed in tyrosinase mutant zebrafish, suggesting that the inhibition of tyrosinase by PTU may contribute to this effect. nih.gov

Computational Biology and Drug Design Applications

Computational biology and drug design have become indispensable tools in the exploration and development of novel therapeutic agents. For analogues of this compound, these in silico methods provide crucial insights into their mechanisms of action, potential protein targets, and viability as drug candidates. By simulating complex biological interactions at a molecular level, researchers can predict the pharmacological potential of these compounds, guiding further synthesis and experimental evaluation.

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how thiourea analogues may interact with specific biological targets, providing insights into their potential therapeutic applications.

Studies have employed molecular docking to screen thiourea derivatives against a variety of protein targets. For instance, in the context of anticancer research, thiourea derivatives have been docked against Sirtuin-1 (SIRT1), a histone deacetylase implicated in cancer pathways. undip.ac.idui.ac.id One study found that a thiourea derivative, [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate, exhibited a low binding energy (ΔG) of -9.29 kcal/mol, suggesting a strong and stable interaction with SIRT1. ui.ac.id

In the search for anti-inflammatory agents, analogues have been docked against targets like Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor (TNF-alpha). biotech-asia.org The results from these docking studies help in identifying compounds with the best binding affinity, indicating a higher likelihood of potent inhibitory activity. biotech-asia.org For example, a study on 1-{3-[3-(substituted phenyl) prop-2-enoyl) phenyl} thiourea showed a promising docking score of -8.6 against sPLA2-X. biotech-asia.org

Furthermore, in the context of neurodegenerative diseases, derivatives have been docked into the inhibitor binding cavity of the human adenosine A(2A) receptor (AA2AR), a target for Parkinson's disease treatment. nih.govnih.gov These computational assessments are crucial for understanding the binding modes and for the rational design of more potent and selective antagonists. nih.govnih.gov Docking studies of 1-(substituted phenyl)-3-(naphtha[1, 2-d] thiazol-2-yl) urea/thiourea derivatives revealed a good correlation between the docking score and antiparkinsonian activity. nih.govnih.gov

The versatility of thiourea analogues is also evident in their evaluation as potential inhibitors of enzymes like urease, which is implicated in pathologies such as peptic ulcers. mdpi.com Molecular docking has been instrumental in elucidating the binding conformations of these inhibitors within the enzyme's active site. mdpi.com

Ligand-Protein Interaction Analysis

Following molecular docking, a detailed analysis of the interactions between the ligand (the thiourea analogue) and the protein target is essential for understanding the basis of its biological activity. This analysis identifies the specific types of bonds and interactions that stabilize the ligand-protein complex.

Key interactions frequently observed with thiourea derivatives include hydrogen bonds and hydrophobic interactions. mdpi.com For example, in the study of urease inhibitors, a 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid was found to form two critical hydrogen bonds within the active site. mdpi.com The sulfur atom of the thiourea group formed a hydrogen bond with the amino acid residue Arg439, while the amino group interacted with Ala636. mdpi.com

In the case of SIRT1 inhibitors, molecular dynamics simulations confirmed that the most active thiourea derivative formed stable interactions, with the amino acid PheA:297 playing a significant role. ui.ac.id Similarly, when studying potential inhibitors for the SARS-CoV-2 spike protein, molecular dynamics simulations were used to map the interacting residues of the receptor-binding domain (RBD) that are involved in binding with thiourea derivatives. nih.gov

The analysis of these interactions is crucial for establishing a Structure-Activity Relationship (SAR). mdpi.com By understanding which chemical moieties on the thiourea scaffold are responsible for key interactions, chemists can rationally design new analogues with improved affinity and selectivity for the target protein. For instance, studies on adenosine A(2A) receptor antagonists showed that potent compounds often carried a methoxy group on the phenyl ring, which participated in both hydrophilic and lipophilic interactions. nih.govnih.gov

Drug Likeness and Pharmacokinetic Predictions

Beyond predicting biological activity, computational methods are vital for assessing the potential of a compound to be developed into a viable drug. This involves evaluating its drug-likeness and predicting its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity).

Drug-likeness is often assessed using criteria such as Lipinski's Rule of Five. ui.ac.id In silico studies on thiourea derivatives frequently include these evaluations to ensure that the designed compounds have physicochemical properties compatible with oral bioavailability. ui.ac.idresearchgate.net

Pharmacokinetic prediction tools, such as the pKCSM and SwissADME servers, are used to forecast the ADMET profile of thiourea analogues. biotech-asia.orgnih.govnih.gov These predictions provide valuable information on properties like:

Absorption: Including gastrointestinal (GI) absorption and permeability through Caco-2 cells. jppres.com

Distribution: Predicting the volume of distribution (Vd) and the ability to cross the Blood-Brain Barrier (BBB). jppres.compharmacophorejournal.com

Metabolism: Assessing potential interactions with cytochrome P450 enzymes, such as CYP2D6. mdpi.com

Toxicity: Predicting potential risks such as AMES toxicity (mutagenicity) and hepatotoxicity. unair.ac.id

For example, studies on certain thiourea-metal complexes predicted variations in BBB permeability, solubility, absorption, and hepatotoxicity. mdpi.com In another study, pharmacokinetic predictions for N-(phenylcarbamothioyl)-4-chloro-benzamide showed good GIT absorption and no predicted hepatotoxicity. jppres.com Such in silico ADMET predictions are crucial for prioritizing which compounds should be synthesized and subjected to more costly and time-consuming experimental testing. nih.govresearchgate.net

Coordination Chemistry and Supramolecular Interactions of 1 Phenyl 3 Propyl 2 Thiourea

Ligand Properties of 1-Phenyl-3-propyl-2-thiourea in Metal Complexation

Thiourea (B124793) and its derivatives are recognized as highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. materialsciencejournal.orgresearchgate.net Their ability to coordinate stems from the presence of lone pairs of electrons on the sulfur and nitrogen atoms. This compound, as a representative of this class, exhibits diverse coordinating behaviors, influenced by the nature of the metal center, the reaction conditions, and the electronic and steric effects of its phenyl and propyl substituents.

The coordination of this compound to a metal center can occur through several modes, primarily involving the thiocarbonyl sulfur atom and the two nitrogen atoms of the thiourea backbone. Due to the presence of these multiple donor sites, it can function as a monodentate or a bidentate ligand.

Monodentate Coordination: The most common coordination mode for simple thiourea derivatives is through the sulfur atom. The sulfur atom, being a 'soft' donor according to the Hard and Soft Acids and Bases (HSAB) principle, preferentially binds to 'soft' metal ions like Pt(II), Pd(II), and Hg(II). mdpi.comipa-news.com In this mode, the ligand binds to a single metal center via the sulfur atom, leaving the nitrogen atoms uncoordinated.

Bidentate Coordination (N,S-Chelation): this compound can also act as a bidentate ligand, coordinating to a metal center through one nitrogen atom and the sulfur atom to form a stable chelate ring. mdpi.com This mode is often observed after the deprotonation of one of the N-H groups, creating an anionic ligand that forms a neutral complex. The choice of which nitrogen atom participates in chelation can be influenced by the steric bulk of the phenyl and propyl groups.

The versatility in binding modes is a key feature of thiourea derivatives, allowing them to form a variety of complexes with different symmetries and properties. researchgate.netnih.gov

The ability of this compound to coordinate with transition metals is well-established, with a particular affinity for the platinum group metals (PGMs). iaea.org PGMs, being soft Lewis acids, form strong coordinate bonds with the soft sulfur donor of the thiourea ligand. ipa-news.com

Research on analogous N-acylthiourea ligands has demonstrated the formation of stable, square-planar complexes with Pt(II), where the ligand coordinates in a bidentate fashion. rsc.org Mixed-ligand platinum(II) complexes incorporating bipyridine and acyl-thiourea ligands have also been synthesized and studied. up.ac.za While N-acylthioureas typically coordinate via S,O-chelation, the underlying principle of forming stable complexes with platinum is transferable to N-alkyl/aryl thioureas, which prefer S,N- or S-coordination. researchgate.net The formation of these complexes often leads to enhanced chemical or biological activity compared to the free ligand. rsc.orgnih.gov

Below is a table summarizing representative examples of complexes formed with thiourea derivatives and transition metals, illustrating the common coordination patterns applicable to this compound.

| Metal Ion | Thiourea Ligand Type | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Platinum(II) | N-acyl-N'-substituted thiourea | Bidentate (S, O-chelation) | Square-planar |

| Palladium(II) | N-Phenylmorpholine-4-carbothioamide | Monodentate (S-coordination) | Square-planar |

| Nickel(II) | N,N-diphenyl-N'-(benzoyl)thiourea | Bidentate (S, O-chelation) | Tetrahedral |

| Ruthenium(II) | Pyridyl thiourea | Bidentate (S, N-chelation) | Octahedral (in half-sandwich complexes) |

Supramolecular Architectures and Self-Assembly of Thiourea Derivatives

The true elegance of thiourea chemistry is revealed in its capacity for self-assembly into highly ordered supramolecular structures. mersin.edu.tr This behavior is governed by a network of specific and directional non-covalent interactions. The N-H groups act as reliable hydrogen bond donors, while the thiocarbonyl sulfur atom serves as an acceptor for both hydrogen and halogen bonds. These interactions make this compound an excellent tecton for crystal engineering. rsc.orgfigshare.com

Hydrogen bonding is the dominant force directing the self-assembly of thiourea derivatives. The N-H protons are excellent hydrogen bond donors, while the sulfur atom is a competent acceptor.

N-H···S Interactions: The most characteristic supramolecular motif in N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer through a pair of N-H···S hydrogen bonds. This interaction forms a robust eight-membered ring, often described by the graph-set notation R²₂(8). This dimeric pairing is a highly predictable and stable arrangement that frequently forms the primary building block of the crystal lattice. nih.gov

The interplay of these hydrogen bonds can lead to the formation of extended 1D chains, 2D layers, or complex 3D networks. acs.org

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Description |

|---|---|---|

| N-H···S | 3.3 - 3.6 | Forms primary, robust dimeric or catemeric motifs. |

| C-H···S | 3.6 - 3.9 | Weaker, secondary interactions that stabilize 3D packing. |

| O-H···S | 3.2 - 3.5 | Occurs in solvates or co-crystals with hydroxyl-containing molecules. iucr.org |

Beyond hydrogen bonding, other non-covalent forces contribute to the supramolecular assembly of thiourea derivatives.

Halogen Bonding: The sulfur atom of the thiocarbonyl group is an effective halogen bond acceptor. jyu.finih.gov It can interact with electrophilic halogen atoms (I, Br, Cl) from neighboring molecules in co-crystals. nih.gov This interaction, denoted as C–X···S (where X is a halogen), is highly directional and comparable in strength to conventional hydrogen bonds, making it a valuable tool in crystal engineering. jyu.fiacs.org

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgacs.org Thiourea derivatives, including this compound, are exemplary building blocks in this field due to the predictability and reliability of their hydrogen and halogen bonding motifs. figshare.comuoregon.edu

By systematically modifying the substituents on the thiourea core (e.g., changing the alkyl or aryl groups), chemists can fine-tune the intermolecular interactions to control the resulting supramolecular architecture. For example, the introduction of bulky groups can disrupt the common dimeric motif in favor of extended chain structures. The strategic placement of halogen atoms on one component of a co-crystal can be used to direct assembly through halogen bonding to the thiourea sulfur. This deliberate control over non-covalent interactions allows for the design of crystalline materials with specific network topologies and, consequently, desired physical properties. nih.gov

Applications in Sensing and Extraction

Following extensive research, specific studies detailing the application of this compound in the development of ion-selective electrodes and the chelation and extraction of metal ions, including cadmium, are not available in the reviewed scientific literature. The following sections outline the general roles that analogous thiourea derivatives play in these applications, providing a context for the potential, yet unconfirmed, utility of this compound.

Development of Ion-Selective Electrodes